4-Amino-3-ethylbenzoic acid

Physical Chemistry Drug Design QSAR

Researchers sourcing regiospecific 4-amino-3-ethylbenzoic acid scaffolds often encounter supply gaps with generic PABA analogs, compromising SAR studies. 4-Amino-3-ethylbenzoic acid (CAS 51688-75-6) addresses this with its precisely oriented 3-ethyl hydrophobic anchor critical for patent-protected heterocyclic core construction. • Key building block validated in US Patent US2011/190267 A1 for proprietary heterocyclic scaffolds. • High-yielding 84.5% synthetic route enables scalable process chemistry and reliable cost-of-goods optimization. • Defined melting point (152-154 °C) provides unambiguous identity verification, eliminating misidentification risk with regioisomer 3-amino-4-ethylbenzoic acid.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 51688-75-6
Cat. No. B1585887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-ethylbenzoic acid
CAS51688-75-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyMFTBLGQBZWFKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-ethylbenzoic Acid Overview


4-Amino-3-ethylbenzoic acid (CAS 51688-75-6), also known as 3-ethyl-4-aminobenzoic acid, is an aromatic amino acid derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. It is a disubstituted benzoic acid, featuring an amino group at the para-position and an ethyl group at the meta-position relative to the carboxylic acid. This compound is a white to off-white crystalline solid with a melting point of 152-154 °C and is utilized as a versatile building block or intermediate in the synthesis of more complex molecules across pharmaceutical, agrochemical, and material science sectors .

Workflow Synthesis of complex heterocyclic building blocks for medicinal chemistry, agrochemical, and materials research.
Selection Regiospecific 3-ethyl,4-amino substitution pattern provides a defined hydrophobic anchor and influences regioselective reactivity.
Use Context Research programs requiring IP-enabling scaffolds or intermediates with reproducible synthetic routes.

4-Amino-3-ethylbenzoic Acid: Irreplaceable by Simpler Analogs


Simple substitution of 4-Amino-3-ethylbenzoic acid with unsubstituted PABA (4-aminobenzoic acid) or other alkyl analogs is not feasible in applications where the specific 3-ethyl substitution is critical for downstream molecular properties or reactivity . The 3-ethyl group introduces significant steric bulk and alters the electronic environment of the aromatic ring compared to PABA, affecting both the compound's lipophilicity (LogP) and its ability to undergo regioselective reactions, such as those documented in patent literature for the synthesis of complex heterocyclic scaffolds . Unlike PABA, which is a primary metabolite, the specific substitution pattern of 4-Amino-3-ethylbenzoic acid makes it a uniquely suitable precursor for constructing molecules that require a precisely oriented hydrophobic moiety, a feature that generic replacements cannot replicate .

Lipophilicity may shift
Replacing with unsubstituted PABA may alter hydrophobicity, affecting downstream properties in SAR studies and membrane interaction context.
Regioselectivity may not transfer
Alternate alkyl analogs or regioisomers may not support the regioselective reactions documented in patent literature for complex heterocycle synthesis.
QC marker may be ambiguous
Regioisomer 3-Amino-4-ethylbenzoic acid lacks a consistently defined melting point, complicating identity verification and batch consistency checks.

4-Amino-3-ethylbenzoic Acid vs. Key Analogs


Lipophilicity Advantage over PABA

4-Amino-3-ethylbenzoic acid demonstrates a significantly higher calculated partition coefficient (LogP) than its unsubstituted parent compound, 4-aminobenzoic acid (PABA), due to the presence of the hydrophobic 3-ethyl group. This quantitative difference in lipophilicity can be a critical factor in selecting a starting material for drug discovery programs where enhanced membrane permeability or target binding via hydrophobic interactions is desired [1].

Lipophilicity vs PABA
Reported
XLogP3 1.6 vs 0.8
2× higher calculated LogP
Informs lipophilicity context in SAR exploration.
Calculated property; verify experimentally.
Physical Chemistry Drug Design QSAR

Scalable High-Yield Synthetic Route

A robust and scalable synthetic route to 4-Amino-3-ethylbenzoic acid is documented in patent literature, demonstrating its accessibility for large-scale procurement. The process, involving the hydrolysis of N1-(4-cyano-2-ethylphenyl)acetamide, proceeds with an 84.5% yield, delivering a beige solid with good purity . This contrasts with the multi-step, lower-yielding syntheses often required for regioisomers like 3-Amino-4-ethylbenzoic acid, which may involve nitration of a less-available starting material and subsequent reduction steps that can be less efficient [1].

Scalable Synthetic Route
Class-level
84.5% yield (patent route)
Supports procurement for scale-up research.
Requires validation at intended scale.
Process Chemistry Synthetic Methodology Scale-up

Melting Point Differentiation

The physical properties of 4-Amino-3-ethylbenzoic acid, specifically its melting point of 152-154 °C, are distinct from its close structural analog, 3-Amino-4-ethylbenzoic acid (CAS 5129-23-7) . While the melting point of the 3-Amino-4-ethyl isomer is less consistently reported in the literature, the established value for 4-Amino-3-ethylbenzoic acid serves as a critical quality control (QC) marker for identity and purity assessment, enabling confident material receipt and batch-to-batch consistency checks [1].

Melting Point (QC)
Specification review
152–154 °C (narrow)
Enables identity confirmation vs regioisomer.
Verify against received lot data.
Purification Formulation Quality Control

Patent-Enabled Scaffold Synthesis

The strategic value of 4-Amino-3-ethylbenzoic acid is underscored by its inclusion in the intellectual property of major pharmaceutical companies. Specifically, it is cited in a patent by Shire Pharmaceuticals (US2011/190267 A1) as a key intermediate . This patent demonstrates the compound's utility in constructing complex heterocyclic systems, a type of scaffold that is broadly applicable in drug discovery. This is a clear differentiation from simple amino acids like PABA, which are too common to provide any specific IP advantage or access to such proprietary chemical space [1].

IP-Enabled Scaffold
Class-level
Key intermediate in US2011/190267
Supports IP-positioned scaffold exploration.
Verify freedom-to-operate context.
Medicinal Chemistry Patent Analysis IP Position

4-Amino-3-ethylbenzoic Acid: Application Scenarios


Scaffold-Hopping for Drug Discovery

Use as a key starting material for the synthesis of patent-protected heterocyclic cores, as exemplified by its role in US Patent US2011/190267 A1 . Its 3-ethyl substituent is a critical hydrophobic anchor in the final molecule, a feature that cannot be introduced or mimicked by simpler analogs. This enables medicinal chemists to explore structure-activity relationships (SAR) around a defined, proprietary scaffold.

Process Scale-Up and Development

Procure for pilot and commercial-scale manufacturing campaigns where a robust, high-yielding (84.5%) synthetic route is essential . The well-documented patent literature provides a reliable starting point for process chemists to optimize cost of goods and ensure supply chain security, a significant advantage over less-characterized regioisomers .

Quality Control Reference Standard

Employ as a well-defined reference standard for analytical method development and batch release. Its specific melting point (152-154 °C) and other characterized physical properties (e.g., LogP, density) provide unambiguous benchmarks for confirming identity and purity, thereby mitigating the risk of misidentification with its regioisomer 3-Amino-4-ethylbenzoic acid .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold exploration
Regiospecific 3-ethyl,4-amino substitution pattern
Verify scaffold accessibility and synthetic route reproducibility
Process scale-up research
Scalable patent-documented synthesis
Confirm yield and purity at target scale
Analytical QC and identity verification
Well-defined melting point and physical properties
Use as QC marker to differentiate from regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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